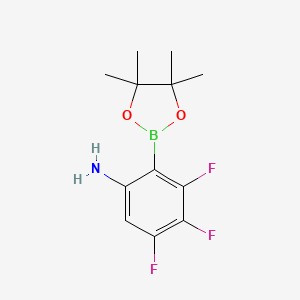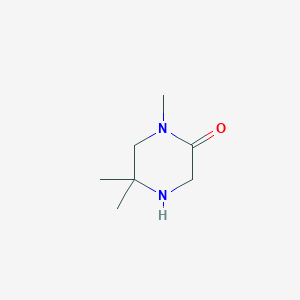![molecular formula C9H16ClNO3 B15316747 2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride CAS No. 2803863-82-1](/img/structure/B15316747.png)
2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a morpholine ring, and it is commonly used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride typically involves the following steps:
Cyclopropanation: : The starting material, a suitable cyclopropane derivative, undergoes cyclopropanation to introduce the cyclopropyl group.
Morpholine Introduction: : The cyclopropyl group is then reacted with morpholine to form the morpholin-4-ylcyclopropyl intermediate.
Acidification: : The intermediate is then subjected to acidification to produce the acetic acid derivative.
Hydrochloride Formation: : Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: : The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can be compared to other similar compounds, such as:
2-cyclopropyl-2-(morpholin-4-yl)acetic acid: : This compound has a similar structure but lacks the hydrochloride salt.
Other cyclopropyl-containing compounds: : These compounds may have different functional groups or substituents, leading to different properties and applications.
The uniqueness of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2803863-82-1 |
|---|---|
Molekularformel |
C9H16ClNO3 |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
2-(1-morpholin-4-ylcyclopropyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(1-2-9)10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H |
InChI-Schlüssel |
MSRKFFLSFWXDKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(=O)O)N2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



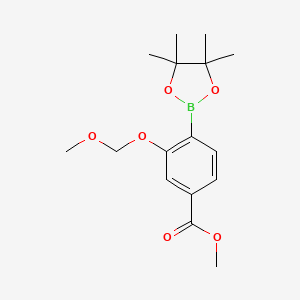
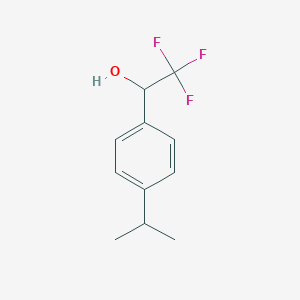
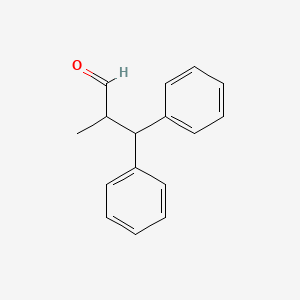
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
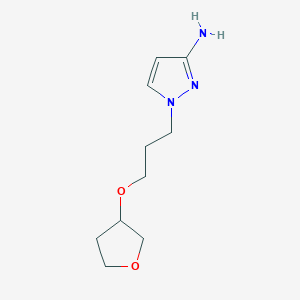
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)

